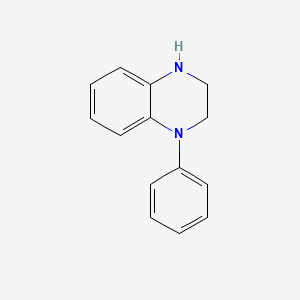

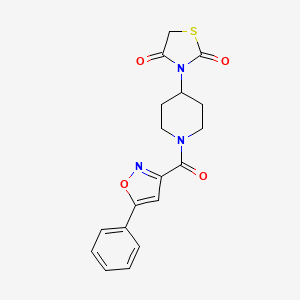

![molecular formula C12H11NO2 B2926156 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-72-6](/img/structure/B2926156.png)

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar bicyclic compounds can be synthesized through various methods, including photochemistry and [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of similar compounds indicates that they contain a bicyclic system with an oxygen atom incorporated into one of the rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature, with a white to off-white color . It may be soluble in methanol . The exact physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique

Aromatase Inhibition for Hormone-dependent Tumors

Research has demonstrated the synthesis of novel azabicyclo[3.1.0]hexane derivatives, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," exhibiting potent inhibitory activity against human placental aromatase, a critical enzyme in the biosynthesis of estrogens from androgens. Such compounds are of interest for the endocrine therapy of hormone-dependent tumors, such as breast cancer, offering a potential route for therapeutic intervention. The study highlighted that specific derivatives showed greater potency than clinically effective agents, indicating their significance in developing new treatments for hormone-dependent cancers (Staněk et al., 1991).

Building Blocks for Carbapenem Nuclei

The compound and its related structures have been identified as valuable building blocks for carbapenem nuclei, important components in the synthesis of antibiotics. The methodologies developed allow the synthesis of azabicyclo[3.1.0]hexane-2,4-dione derivatives through photopyridone formation followed by mild acid hydrolysis, showcasing their utility in producing carbapenem antibiotics. This research opens avenues for developing new antibacterial agents with potential applications in treating bacterial infections (Katagiri et al., 1985; Katagiri et al., 1986).

Nonnarcotic Analgesic Agents

Further studies have explored the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as a new series of nonnarcotic analgesic agents. These compounds, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," have been synthesized and evaluated for their analgesic potency. The research indicates that specific derivatives within this series exhibit significant analgesic activity, presenting an alternative pathway for developing nonnarcotic analgesics for pain management. The most potent compound identified in the series, undergoing clinical trials, suggests the potential of these derivatives in therapeutic applications (Epstein et al., 1981).

Spirocyclic Heterocycles Synthesis

Innovative methods for constructing spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-dipolar cycloaddition have been developed, providing access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This approach enables the synthesis of biologically significant scaffolds with complete stereoselectivity and high atom economy, suggesting their potential in creating new libraries of compounds with therapeutic relevance (Wang et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-4-2-3-5-10(7)13-11(14)8-6-9(8)12(13)15/h2-5,8-9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBIRUPOCVCYAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3CC3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

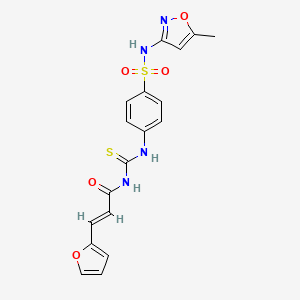

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

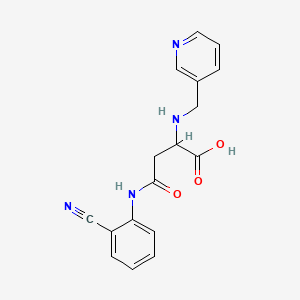

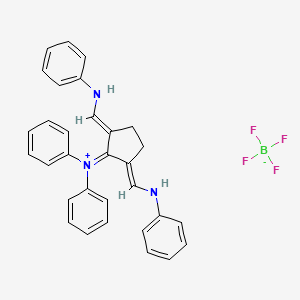

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)

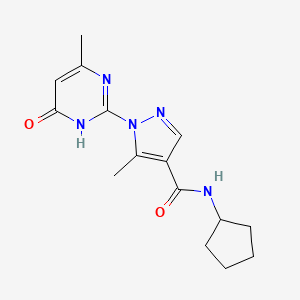

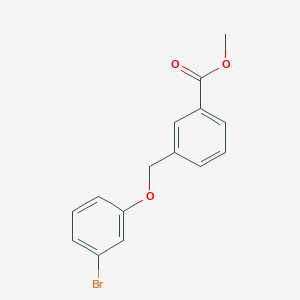

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)

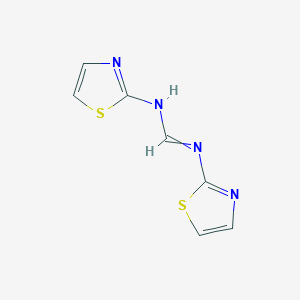

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)